molecular formula C9H9F2NO2 B6162247 methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate CAS No. 1935962-82-5

methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate

Cat. No.: B6162247
CAS No.: 1935962-82-5
M. Wt: 201.2
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Description

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoroethyl group and the ester functionality makes this compound interesting for various chemical applications.

Preparation Methods

The synthesis of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid.

    Introduction of Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives with different substituents. For example:

    Methyl 6-ethylpyridine-3-carboxylate: Lacks the difluoroethyl group, which may result in different chemical and biological properties.

    Methyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate: The position of the carboxylate group is different, which can affect its reactivity and interactions.

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is unique due to the presence of the difluoroethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1935962-82-5

Molecular Formula

C9H9F2NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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